1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one
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Overview
Description
1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a sulfonyl group, and a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one typically involves multiple steps. One common route starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-yl sulfonyl chloride, which is then reacted with piperazine to form the sulfonyl piperazine intermediate. This intermediate is subsequently reacted with 2-phenoxyethan-1-one under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as its potential as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also interact with receptors or ion channels, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl sulfonyl chloride
- 2-Phenoxyethan-1-one
- Piperazine derivatives
Uniqueness
1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its potential for strong interactions with biological targets, while the piperazine ring and phenoxyethanone moiety contribute to its versatility in chemical reactions and applications .
Properties
Molecular Formula |
C20H22N2O6S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C20H22N2O6S/c23-20(15-28-16-4-2-1-3-5-16)21-8-10-22(11-9-21)29(24,25)17-6-7-18-19(14-17)27-13-12-26-18/h1-7,14H,8-13,15H2 |
InChI Key |
DMKJJGXDDNYKBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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